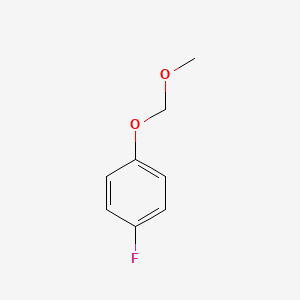

1-Fluoro-4-(methoxymethoxy)benzene

Vue d'ensemble

Description

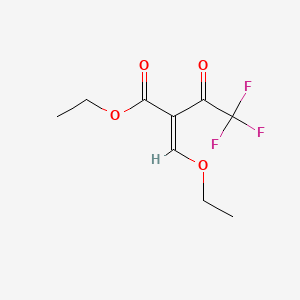

1-Fluoro-4-(methoxymethoxy)benzene, also known as 4-Fluoromethoxymethoxybenzene, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, floral odor and has been used in laboratory experiments for decades.

Applications De Recherche Scientifique

Fluorofunctionalization of Ketones

1-Fluoro-4-(methoxymethoxy)benzene is utilized in the fluorofunctionalization of ketones. Stavber et al. (2002) demonstrated the use of a related fluorine atom transfer reagent in methanol solvent to transform methoxy or hydroxy substituted derivatives of ketones to α-fluoro derivatives, including keto steroids, with high yield and specificity (Stavber, Jereb, & Zupan, 2002).

Crystallography and Molecular Structure

El-Agrody et al. (2012) analyzed the molecular structure of a compound related to 1-fluoro-4-(methoxymethoxy)benzene, highlighting the angles and conformations of the substituted benzene rings and the interactions within the crystal structure (El-Agrody, Al-Omar, Amr, Chia, & Fun, 2012).

Environment-Sensitive Fluorophores

Uchiyama et al. (2006) discussed the fluorescence properties of a related fluorophore, highlighting its nonfluorescent nature in aprotic solvent and strong fluorescence in protic solvents, demonstrating its potential as a fluorogenic sensor (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Microwave-Assisted Amination Reactions

Tao Xiao-chun (2008) researched the microwave-assisted reaction of a related 4-fluoro-1-acyl-benzene with N-substituted ethanolamine to synthesize amino-acylbenzene products, indicating a convenient and time-efficient method (Tao Xiao-chun, 2008).

Reactions with Acyclic Olefins

Pirkuliev et al. (2001) studied reactions of a fluoro(sulfonyloxy)iodo compound with olefins, yielding disulfonates and α-fluoro-β-sulfonyloxy products, thus providing insight into potential reactions involving 1-fluoro-4-(methoxymethoxy)benzene (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Mécanisme D'action

Target of Action

The primary targets of 1-Fluoro-4-(methoxymethoxy)benzene are currently unknown. This compound is a derivative of benzene, which is a common structure in many pharmaceuticals and industrial chemicals

Mode of Action

As a benzene derivative, it may interact with its targets through aromatic interactions, hydrogen bonding, or other non-covalent interactions . The presence of a fluorine atom and methoxymethoxy group could influence these interactions and the resulting changes.

Biochemical Pathways

Benzene derivatives can participate in a variety of biochemical reactions, but the specific pathways affected by this compound would depend on its targets .

Pharmacokinetics

The presence of a fluorine atom could potentially enhance its bioavailability, as fluorine is often used in drug design to improve pharmacokinetic properties .

Result of Action

The effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-4-(methoxymethoxy)benzene. For example, the compound’s stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

Propriétés

IUPAC Name |

1-fluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGSYPGBTRALAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453344 | |

| Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141362-06-3 | |

| Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)